1-(2,5-DIMETHOXYPHENYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA
Description
This thiourea derivative features a structurally complex scaffold combining aromatic methoxy substituents, an indole moiety, and a branched alkyl chain. The compound’s unique design includes:
- 2-Methyl-1H-indol-3-yl ethyl chain: Introduces a heterocyclic indole system, which is common in bioactive molecules (e.g., serotonin analogs) and may influence receptor binding.
- 3,4,5-Trimethoxyphenylmethyl group: A highly substituted aromatic ring that could contribute to steric bulk and modulate pharmacokinetic properties.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O5S/c1-19-22(23-9-7-8-10-24(23)31-19)13-14-33(18-20-15-27(36-4)29(38-6)28(16-20)37-5)30(39)32-25-17-21(34-2)11-12-26(25)35-3/h7-12,15-17,31H,13-14,18H2,1-6H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPNTXWSOWDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-DIMETHOXYPHENYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and benzyl components, followed by their coupling through a thiourea linkage. Common reagents used in these reactions include isothiocyanates and amines, under conditions that may involve heating and the use of solvents like dichloromethane or ethanol. Industrial production methods would likely scale up these reactions, optimizing for yield and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(2,5-DIMETHOXYPHENYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the thiourea group to thiol or amine derivatives.
Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives. Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature controls. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study : A study demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) through the modulation of apoptotic pathways and cell cycle arrest at the G0/G1 phase. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Anti-inflammatory Effects
Thiourea derivatives have also been investigated for their anti-inflammatory properties. The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.
Case Study : In an experimental model of arthritis, administration of the compound resulted in a significant decrease in swelling and pain, along with a reduction in inflammatory markers such as TNF-alpha and IL-6 in serum .
Neurological Applications
The compound's structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced apoptosis.
Case Study : In vitro studies using SH-SY5Y neuroblastoma cells showed that the compound could reduce oxidative stress levels and enhance cell viability under neurotoxic conditions induced by glutamate .
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related thiourea derivatives, focusing on molecular features, substituent effects, and inferred properties.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects: Methoxy vs. Chloro Groups: The methoxy groups in the target compound enhance solubility and electron density compared to the electron-withdrawing chloro substituents in 1-(2,5-dichlorophenyl)-3-phenyl-2-thiourea. This may improve bioavailability or binding affinity in polar environments . Indole vs.
Molecular Weight and Complexity :
- The target compound (MW 521.64) is significantly larger and more structurally complex than the dichlorophenyl analog (MW 297.20). This increased bulk may affect membrane permeability or metabolic stability.
Inferred Bioactivity :
- Thiourea derivatives with methoxy-substituted aromatics (e.g., 3,4,5-trimethoxyphenyl groups) are often associated with microtubule disruption or anticancer activity, as seen in analogs of combretastatin . In contrast, chloro-substituted thioureas are typically investigated as herbicides or antimicrobial agents.
Research Findings from Analogous Compounds
- 1-(2,5-Dichlorophenyl)-3-phenyl-2-thiourea : Used in agrochemical research due to its halogenated aromatic system, which enhances stability in oxidative environments .
- Methoxy-Substituted Thioureas: Demonstrated improved binding to tubulin in cancer cell models compared to non-methoxy counterparts, suggesting a role in antimitotic drug development .
Biological Activity
1-(2,5-Dimethoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(3,4,5-trimethoxyphenyl)methyl]thiourea is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiourea backbone with two substituted phenyl groups and an indole moiety. Its molecular formula is , with a molecular weight of 478.6 g/mol. The specific functional groups contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiourea linkage through the reaction of isothiocyanates with amines derived from the indole structure. This synthetic route allows for the introduction of various substituents that can modulate biological activity.
Anticancer Properties
Recent studies have evaluated the anticancer potential of related compounds that share structural similarities with our target compound. For instance, derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have shown significant antiproliferative activity against cancer cell lines such as HeLa, MCF-7, and HT-29. Notably, one derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent activity .
The mechanism by which these compounds exert their effects includes:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G2/M phase.
- Inhibition of tubulin polymerization, which is critical for mitosis .
These mechanisms suggest that compounds similar to this compound may also exhibit anticancer properties through similar pathways.
Neuroprotective Effects
Research indicates that compounds containing indole and methoxyphenyl groups may possess neuroprotective properties. They have been shown to enhance neurite outgrowth in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Case Studies
- Study on Indole Derivatives : A study investigated various indole derivatives for their ability to inhibit cancer cell growth. The results indicated that modifications to the indole structure significantly impacted biological activity .
- Neurotropic Activity Evaluation : Another case study assessed the neurotropic effects of related compounds in murine models. The findings suggested that these compounds could promote neuronal repair mechanisms following injury .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O4S |
| Molecular Weight | 478.6 g/mol |
| Anticancer Activity (IC50) | MCF-7: 0.34 μM |
| Mechanism | Apoptosis induction |
| Neuroprotective Activity | Enhanced neurite outgrowth |
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this thiourea derivative?
The synthesis involves multi-step organic reactions, starting with coupling 2,5-dimethoxyaniline derivatives with indole-ethylamine intermediates in the presence of thiocarbonyl reagents (e.g., thiophosgene). Key parameters include:
- Temperature control (0–5°C for thiourea formation to prevent side reactions).
- pH modulation (weakly basic conditions to stabilize intermediates).
- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity).
Post-synthesis purification requires HPLC or column chromatography to isolate the product with >95% purity .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.7–3.9 ppm, indole NH at δ 10–12 ppm).
- High-Performance Liquid Chromatography (HPLC) : Validates purity and monitors degradation products.
- X-ray crystallography : Resolves 3D conformation and confirms substituent geometry .
Q. What are the primary biological targets or pathways implicated in its anticancer or anti-inflammatory effects?
Similar thiourea derivatives inhibit kinases (e.g., EGFR, VEGFR) or modulate pro-inflammatory cytokines (e.g., TNF-α, IL-6). Preliminary assays should include:
- Enzyme inhibition studies (IC50 determination via fluorometric/colorimetric assays).
- Cell viability assays (MTT or Annexin V/PI staining for apoptosis in cancer cell lines) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental data in elucidating the compound’s 3D conformation and electronic properties?
- Density Functional Theory (DFT) : Optimizes molecular geometry using B3LYP/6-31G(d,p) basis sets, predicting bond angles and electron density maps.
- Validation : Compare DFT-optimized structures with X-ray crystallography data to identify conformational discrepancies (e.g., methoxy group orientation) .
Q. What methodological strategies can resolve contradictions in biological activity data across different assays?
Q. How can researchers assess the compound’s environmental stability and biodegradation pathways?
Adopt the Project INCHEMBIOL framework :
Q. What are the key challenges in correlating in vitro activity with in vivo efficacy?
Q. How should kinetic studies be designed to evaluate the compound’s stability under physiological conditions?
- Buffer systems : Simulate gastric (pH 1.2) and blood (pH 7.4) environments.
- Time-course analysis : Sample aliquots at 0, 6, 12, 24 hours for HPLC quantification.
- Temperature dependence : Compare degradation rates at 25°C (room temp) vs. 37°C (body temp) .
Q. Notes
- Structural data from X-ray/DFT studies ensures reproducibility.
- Methodological rigor (e.g., DMTA cycles) aligns with drug discovery best practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
